An In-depth Technical Guide to (R)-3-Hydroxyvaleryl-CoA: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to (R)-3-Hydroxyvaleryl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
(R)-3-hydroxyvaleryl-CoA is a crucial intermediate in the metabolism of odd-chain fatty acids. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological role, and methodologies for its synthesis and analysis, tailored for professionals in research and drug development.
Chemical Structure and Properties
(R)-3-hydroxyvaleryl-CoA, also known as (R)-3-hydroxypentanoyl-CoA, is a thioester derivative of coenzyme A. The molecule consists of a 3-hydroxypentanoic acid moiety linked to the thiol group of coenzyme A. The "(R)" designation indicates the stereochemistry at the hydroxyl-bearing carbon.
The chemical structure of (R)-3-hydroxyvaleryl-CoA is formally described as the condensation product of the thiol group of coenzyme A and the carboxy group of (R)-3-hydroxypentanoic acid.[1][2]
Table 1: Chemical and Physical Properties of (R)-3-hydroxyvaleryl-CoA
| Property | Value | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxypentanethioate | PubChem[2] |
| Molecular Formula | C26H44N7O18P3S | PubChem[2] |
| Molecular Weight | 867.7 g/mol (Computed) | PubChem[2] |
| CAS Number | 117249-46-4 | MedchemExpress[3] |
| ChEBI ID | CHEBI:139236 | PubChem[2] |
| KEGG ID | C20878 | PubChem[2] |
| Melting Point | Not Available (Experimental) | |
| Boiling Point | Not Available (Experimental) | |
| Solubility | Soluble in water and aqueous buffers.[4] Insoluble in most organic solvents. | General knowledge for short-chain acyl-CoAs |
Biological Role: An Intermediate in Odd-Chain Fatty Acid Oxidation
(R)-3-hydroxyvaleryl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids with an odd number of carbon atoms.[4][5][6] This metabolic pathway is essential for energy production from dietary fats and stored lipids.
The oxidation of odd-chain fatty acids proceeds through successive cycles of beta-oxidation, yielding acetyl-CoA molecules until the final three-carbon unit, propionyl-CoA, remains.[5] Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.[5][7] (R)-3-hydroxyvaleryl-CoA is formed during one of the intermediate cycles of beta-oxidation of longer odd-chain fatty acids.
Below is a diagram illustrating the core steps of odd-chain fatty acid beta-oxidation, highlighting the position of (R)-3-hydroxyvaleryl-CoA.
While the primary role of (R)-3-hydroxyvaleryl-CoA is metabolic, acyl-CoAs, in general, are increasingly recognized as signaling molecules that can influence various cellular processes, including gene expression and enzyme activity.[1][8][9] However, specific signaling roles for (R)-3-hydroxyvaleryl-CoA have yet to be fully elucidated.
Experimental Protocols
Enzymatic Synthesis of (R)-3-Hydroxyvaleryl-CoA
A general enzymatic approach for the synthesis of 3-hydroxyacyl-CoAs has been described and can be adapted for (R)-3-hydroxyvaleryl-CoA.[10] This method involves a two-step enzymatic reaction.
Materials:
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(E)-2-Pentenoyl acid (or other suitable precursor)
-
Coenzyme A (CoA)
-
Glutaconate coenzyme A-transferase (GctAB), recombinant
-
Short-chain enoyl-CoA hydratase (ECHS1), recombinant human
-
Reaction buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5-8.0)
-
ATP and MgCl2 (if starting from the free acid and using an acyl-CoA synthetase)
Protocol:
-
Step 1: Formation of (E)-2-Pentenoyl-CoA.
-
Incubate (E)-2-pentenoyl acid with CoA in the presence of a suitable CoA ligase or transferase. For example, glutaconate coenzyme A-transferase (GctAB) can be used to transfer CoA from a donor like glutaconyl-CoA to the pentenoyl acid.
-
Alternatively, an acyl-CoA synthetase can be used to directly ligate CoA to the free acid in an ATP-dependent manner.
-
The reaction mixture should be incubated at an optimal temperature for the enzyme (typically 25-37°C) and for a sufficient duration (e.g., 1-2 hours).
-
-
Step 2: Hydration to (R)-3-Hydroxyvaleryl-CoA.
-
To the reaction mixture containing the newly synthesized (E)-2-pentenoyl-CoA, add recombinant human short-chain enoyl-CoA hydratase (ECHS1).
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This enzyme will catalyze the stereospecific hydration of the double bond to form (R)-3-hydroxyvaleryl-CoA.
-
Incubate the reaction for an additional 1-2 hours at the optimal temperature for ECHS1.
-
-
Monitoring and Purification.
-
The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the precursor peaks and the appearance of the product peak.
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The final product, (R)-3-hydroxyvaleryl-CoA, can be purified from the reaction mixture using reversed-phase HPLC.
-
Below is a workflow diagram for the enzymatic synthesis.
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
Purification and analysis of short-chain acyl-CoAs like (R)-3-hydroxyvaleryl-CoA are commonly performed using reversed-phase HPLC.
Instrumentation and Columns:
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An HPLC system equipped with a UV detector (set to 260 nm for the adenine (B156593) base of CoA) is suitable.
-
A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
Mobile Phase and Gradient:
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A common mobile phase system consists of two buffers:
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Buffer A: An aqueous buffer, such as potassium phosphate or ammonium (B1175870) acetate, at a slightly acidic pH (e.g., pH 4.5-5.5).
-
Buffer B: An organic solvent, typically acetonitrile (B52724) or methanol.
-
-
A linear gradient from a low to a high percentage of Buffer B is used to elute the acyl-CoAs. The specific gradient will depend on the column dimensions and the specific compounds being separated.
Sample Preparation:
-
Biological samples should be extracted with a suitable solvent system (e.g., acetonitrile/water) to precipitate proteins and extract the acyl-CoAs.
-
The extract should be clarified by centrifugation before injection onto the HPLC column.
General Protocol:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B).
-
Inject the prepared sample onto the column.
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Run a linear gradient to a higher concentration of Buffer B (e.g., to 95% Buffer B) over a period of 20-30 minutes.
-
Monitor the elution of compounds at 260 nm.
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Collect the fractions corresponding to the (R)-3-hydroxyvaleryl-CoA peak.
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The identity of the peak can be confirmed by mass spectrometry (LC-MS).
Conclusion
(R)-3-hydroxyvaleryl-CoA is a vital metabolite in the breakdown of odd-chain fatty acids. Understanding its chemical nature, biological function, and the methods for its study is essential for researchers in metabolism, enzymology, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this important molecule in health and disease.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-3-hydroxyvaleryl-CoA | C26H44N7O18P3S | CID 101402396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 6. aocs.org [aocs.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
